N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-ethylphenoxy)acetamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-ethylphenoxy)acetamide typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Etherification: The phenoxy group can be introduced via a nucleophilic substitution reaction using an appropriate phenol derivative.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the ethyl group.
Reduction: Reduction reactions could target the bromo group or the acetamide functionality.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-ethylphenoxy)acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The benzodioxole ring and the bromo group could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds might include other acetamides with different substituents on the benzodioxole or phenoxy rings. The uniqueness of N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-ethylphenoxy)acetamide could lie in its specific substitution pattern, which may confer unique biological or chemical properties.
List of Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)acetamide
- N-(1,3-benzodioxol-5-yl)-2-(2-methylphenoxy)acetamide
- N-(1,3-benzodioxol-5-yl)-2-(4-fluorophenoxy)acetamide
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-ethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-11-3-5-14(13(18)7-11)21-9-17(20)19-12-4-6-15-16(8-12)23-10-22-15/h3-8H,2,9-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMABKFKBNUAEQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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